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Dichlormezanone

Cat. No.: B10859141
CAS No.: 114676-30-1
M. Wt: 308.2 g/mol
InChI Key: FTBWWORDOHNJDB-UHFFFAOYSA-N
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Description

Historical Perspectives in Thiazinone Chemistry and Pharmacology

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a cornerstone of organic and medicinal chemistry. ijcrt.org Among these, six-membered rings with nitrogen and sulfur atoms, known as thiazines, have garnered significant attention from researchers. ijcrt.orginternationaljournalcorner.com Thiazines can exist in various isomeric forms, such as 1,2-, 1,3-, and 1,4-thiazines, based on the relative positions of the heteroatoms. ijcrt.orgnaturalspublishing.com

The 1,3-thiazine scaffold, in particular, has been the subject of extensive research due to its multifaceted chemical potential and the diverse biological activities exhibited by its derivatives. pharmacophorejournal.compharmacophorejournal.com The presence of the N-C-S linkage is considered a crucial element for the pharmacological potential of these molecules. pharmacophorejournal.comactascientific.com Historically, research into 1,3-thiazine derivatives has been driven by their demonstrated efficacy as tranquilizers, antimicrobial, antitubercular, antitumor, anti-inflammatory, and antifungal agents. naturalspublishing.compharmacophorejournal.comactascientific.com This has established the 1,3-thiazine core as a privileged structure in drug discovery, prompting ongoing synthesis of new derivatives. pharmacophorejournal.com

The therapeutic utility of this class is broad, with natural products such as Thiasporines, which contain a 1,3-thiazin-4-one moiety, showing cytotoxic activity against cancer cell lines. saudijournals.com Synthetic derivatives have been developed for a wide array of therapeutic targets, including as potential neuroprotectors, anticonvulsants, and central nervous system agents. saudijournals.com The sustained interest in these compounds underscores their importance in the development of novel therapeutic agents. internationaljournalcorner.com

Classification within 1,3-Thiazin-4-one Heterocycles

Dichlormezanone (B1619738) is a specific derivative belonging to the 1,3-thiazin-4-one class of heterocyclic compounds. Its formal chemical name is 2-(3,4-Dichlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide. This nomenclature precisely describes its molecular architecture:

1,3-Thiazin-4-one: A six-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group (ketone) at position 4.

Tetrahydro: The ring is fully saturated, and is also referred to as a thiazinane. nih.gov

1,1-dioxide: The sulfur atom at position 1 is oxidized to a sulfone group.

2-(3,4-Dichlorophenyl): A dichlorinated phenyl group is attached to the ring at position 2.

3-methyl: A methyl group is attached to the nitrogen atom at position 3.

This compound is formally recognized as an International Nonproprietary Name (INN), a globally recognized unique name for a specific pharmaceutical substance. scribd.comeuropa.euun.org

Table 1: Chemical Properties of this compound

Property Value
CAS Number 5571-97-1
Molecular Formula C₁₁H₁₁Cl₂NO₃S
IUPAC Name 2-(3,4-Dichlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide
Molecular Weight 308.17 g/mol

| Exact Mass | 306.9837 |

Overview of Research Significance and Context

While specific published research focusing exclusively on this compound is limited, its designation as an International Nonproprietary Name (INN) signifies that it was identified as a substance of interest for pharmaceutical development. scribd.comeuropa.euun.org The broader research context for this compound lies within the continuous exploration of 1,3-thiazine derivatives for therapeutic applications. actascientific.com

The significance of this chemical class is rooted in the wide range of biological activities its members possess, from antimicrobial to anti-inflammatory and anticancer effects. naturalspublishing.comsaudijournals.com Researchers continually synthesize and evaluate new derivatives in the search for compounds with improved potency, selectivity, and pharmacokinetic profiles. pharmacophorejournal.com The study of how 1,3-thiazine derivatives interact with biological systems, such as their effects on the physical properties of lipid bilayer membranes, represents an active area of investigation to understand their mechanisms of action. nih.gov

The specific structure of this compound, featuring a dichlorinated phenyl ring, places it within the context of medicinal chemistry strategies that use halogenation to modulate a molecule's biological activity. The inclusion of chlorine atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. biointerfaceresearch.com Therefore, the research significance of this compound is linked to the broader effort to create and characterize novel, potentially therapeutic agents based on the versatile 1,3-thiazine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11Cl2NO3S B10859141 Dichlormezanone CAS No. 114676-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114676-30-1

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

InChI

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

FTBWWORDOHNJDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dichlormezanone and Analogues

Historical Synthetic Routes to 1,3-Thiazin-4-ones

The foundational chemistry for synthesizing the 1,3-thiazin-4-one core, the heterocyclic system of dichlormezanone (B1619738), has traditionally relied on well-established organic reactions. These routes typically involve the construction of the six-membered ring containing sulfur and nitrogen atoms through cyclization processes.

The synthesis of 1,3-thiazin-4-ones and the related five-membered 1,3-thiazolidin-4-ones heavily depends on condensation reactions. pharmacophorejournal.com A primary method involves the multi-component reaction of an amine, a carbonyl compound (like an aldehyde), and a mercapto-acid. ekb.eg For the synthesis of the 1,3-thiazin-4-one ring, a common approach is the reaction between an appropriate aldehyde, an amine, and 3-mercaptopropionic acid. google.com The process generally begins with the formation of an imine from the aldehyde and amine, which is then attacked by the sulfur nucleophile of the mercapto-acid, followed by an intramolecular cyclization to form the heterocyclic ring. ekb.eg Thiourea is another crucial reactant in many synthetic procedures for creating the 1,3-thiazin-4-one ring through various cyclo-condensation reactions. pharmacophorejournal.com

For instance, the synthesis of chlormezanone (B1668783), a structural analogue of this compound, involves the condensation of p-chlorobenzaldehyde and methylamine in a toluene solvent to produce p-chlorobenzylidene methylamine. This intermediate then undergoes a condensation dehydration reaction with 3-mercaptopropionic acid to yield the cyclized thiazinone compound. google.com

The preparation of N-aryl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones presents greater difficulty compared to their N-alkyl counterparts. researchgate.net This challenge arises from the reduced nucleophilicity of the nitrogen atom when it is attached to an aryl group. The electron-withdrawing nature of the aromatic ring decreases the electron density on the nitrogen, making it a weaker nucleophile. Consequently, the key cyclization step in the synthesis is slower and less efficient. researchgate.net This is analogous to observations in the synthesis of five-membered 1,3-thiazolidin-4-ones, where N-aryl imines have been shown to react more slowly than N-alkyl imines. researchgate.net

Advanced Synthetic Approaches for this compound and Sulfone Analogues

Modern synthetic chemistry offers more efficient and environmentally benign methods for the preparation of this compound and its analogues. These advanced approaches include potent oxidation strategies and the application of microwave technology to accelerate reactions.

This compound is a sulfone, meaning the sulfur atom in the thiazinone ring is in its highest oxidation state (a 1,1-dioxide). alfa-chemistry.com Therefore, a critical step in its synthesis is the oxidation of a sulfide (B99878) precursor. A common synthetic route for related compounds like chlormezanone involves oxidizing the cyclized thiazinone sulfide with an acidic potassium permanganate water solution to produce the final sulfone product. google.com

A wide array of reagents can achieve the sulfide-to-sulfone transformation. Environmentally benign methods utilizing urea-hydrogen peroxide and phthalic anhydride have been developed for the clean oxidation of sulfides to sulfones. organic-chemistry.org Other effective systems include generating chlorine dioxide in situ from sodium chlorite and hydrochloric acid in organic solvents, which allows for high yields and selectivity. nih.gov The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions. For example, 30% hydrogen peroxide can be used with specific metal carbide catalysts; niobium carbide efficiently catalyzes the oxidation to sulfones, while tantalum carbide favors the formation of sulfoxides. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,3-thiazines. jmaterenvironsci.comnih.gov This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. researchgate.net The use of microwaves has become a valuable non-conventional energy source in organic synthesis, facilitating reactions that might otherwise require excessively long heating times or high temperatures. jmaterenvironsci.com

In the context of 1,3-thiazin-4-one synthesis, microwave irradiation has been successfully applied to the condensation of 3-arylamino-2-cyano-3-mercapto-acrylamides with various aldehydes. jmaterenvironsci.comresearchgate.net This approach, sometimes paired with green catalysts like lemon juice, provides an efficient and environmentally friendly route to functionalized 1,3-thiazin-4-ones. jmaterenvironsci.com The efficiency of this methodology is demonstrated by fast reaction rates and excellent yields, which can be influenced by the electronic nature of the substituents on the aldehyde. jmaterenvironsci.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3-Thiazin-4-ones

Feature Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Hours to Days Minutes jmaterenvironsci.comresearchgate.net
Energy Source External heat (oil bath, etc.) Microwave irradiation nih.gov
Heating Mechanism Conduction/Convection Direct molecular interaction nih.gov
Yields Often moderate Generally higher jmaterenvironsci.com
Environmental Impact Can require hazardous solvents Often uses greener solvents or is solvent-free jmaterenvironsci.comresearchgate.net

Chemical Modifications and Analogue Preparation

The preparation of this compound analogues involves systematically altering the structure to investigate structure-activity relationships. Modifications can be made at several positions on the molecule. A primary strategy for creating analogues is to use different starting materials in the initial condensation reaction. For example, by employing a variety of substituted aromatic aldehydes, a library of 2-aryl-1,3-thiazin-4-ones with diverse functional groups on the phenyl ring can be generated. jmaterenvironsci.com

The synthesis of novel analogues can be achieved through multi-step reaction sequences starting from a core intermediate. nih.gov Functional groups on a synthesized analogue can be further modified. For instance, benzylic bromination followed by reaction with amines or potassium cyanide can introduce new substituents. nih.gov These chemical modifications allow for the fine-tuning of the molecule's properties.

Exploration of Ring Size Variations in 1,3-Thiaza-4-ones

The core structure of this compound is a 1,3-thiazinan-4-one, a six-membered heterocyclic ring. Scientific exploration into the impact of ring size on the pharmacological properties of bioactive molecules is a common strategy in medicinal chemistry. By synthesizing analogues with different ring sizes, researchers can investigate how the conformational flexibility and spatial arrangement of functional groups affect target binding and efficacy. While specific studies on ring size variation of this compound are not extensively documented in publicly available literature, the synthesis of analogous five-membered (1,3-thiazolidin-4-ones) and seven-membered (1,3-thiazepan-4-ones) rings is a logical extension of synthetic efforts.

The general synthetic approach to these varied ring systems often involves the condensation of a mercapto-carboxylic acid with an imine or its precursors. The size of the resulting heterocyclic ring is determined by the length of the carbon chain in the mercapto-carboxylic acid.

Table 1: Synthetic Approaches to 1,3-Thiaza-4-one Analogues with Varying Ring Sizes

Ring SizeHeterocyclic SystemStarting Mercapto-Carboxylic AcidGeneral Reaction
5-membered1,3-Thiazolidin-4-one2-Mercaptoacetic acidCondensation with an imine
6-membered1,3-Thiazinan-4-one3-Mercaptopropanoic acidCondensation with an imine
7-membered1,3-Thiazepan-4-one4-Mercaptobutanoic acidCondensation with an imine

Systematic variation of the ring size can significantly influence the bond angles and torsional strains of the molecule, thereby altering its three-dimensional shape. These changes can impact how the molecule fits into a biological target, such as a receptor or enzyme active site. For instance, increasing or decreasing the ring size from the six-membered thiazinone core of this compound would alter the relative positions of the aryl substituent and the carbonyl group, which are often critical for biological activity. Studies on other classes of cyclic compounds have shown that even a single atom change in ring size can lead to profound differences in biological activity. nih.gov

Substitution Pattern Investigations

The investigation of substitution patterns on the aromatic ring of this compound analogues is a key area of structure-activity relationship (SAR) studies. The nature, position, and number of substituents can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its pharmacokinetic and pharmacodynamic properties.

Table 2: Illustrative Substitution Patterns for SAR Studies of this compound Analogues

Position of SubstitutionType of SubstituentRationale for Investigation
Para (4'-position)Electron-donating (e.g., -OCH₃, -CH₃)To investigate the effect of increased electron density on the aromatic ring.
Para (4'-position)Electron-withdrawing (e.g., -NO₂, -CF₃)To explore the impact of reduced electron density and potential for hydrogen bonding.
Meta (3'-position)Halogens (e.g., -F, -Br)To assess the influence of sterics and electronegativity at different positions.
Ortho (2'-position)Small alkyl groups (e.g., -CH₃)To probe for steric hindrance effects near the point of attachment to the heterocyclic ring.

The findings from such studies would provide valuable insights into the molecular interactions between the drug and its biological target. For example, if analogues with electron-withdrawing groups at the para-position show enhanced activity, it might suggest that a partial positive charge on the aromatic ring is favorable for binding. Conversely, if bulky ortho-substituents abolish activity, it would indicate a tight binding pocket with limited space in that region.

Pharmaceutical Formulation Research for this compound

Strategies for Controlled Absorption Formulations

The development of controlled-release formulations is a critical aspect of pharmaceutical research, aiming to improve patient compliance and therapeutic outcomes by reducing dosing frequency and minimizing fluctuations in plasma drug concentrations. nih.govslideshare.net For a muscle relaxant like this compound, maintaining a steady therapeutic level can provide consistent relief from muscle spasms. While specific controlled-release formulations for this compound are not detailed in the public domain, strategies employed for other centrally acting muscle relaxants, such as cyclobenzaprine, can provide a conceptual framework. google.comgoogle.com

One common approach is the use of matrix-based tablets. In this system, the active pharmaceutical ingredient (API) is dispersed within a polymer matrix. Drug release is controlled by the rate of diffusion of the drug through the matrix and/or the erosion of the matrix itself. ascendiacdmo.com

Another strategy involves multiparticulate systems, such as coated beads or pellets encapsulated in a capsule. Each particle is coated with a release-controlling polymer. By varying the thickness of the coating on different populations of particles, a combination of immediate- and sustained-release profiles can be achieved. ascendiacdmo.com

Table 3: Potential Controlled-Release Strategies for this compound

Formulation StrategyMechanism of Controlled ReleasePotential Advantages
Hydrophilic Matrix TabletsDiffusion and/or erosion of a hydrophilic polymer matrixEase of manufacture, cost-effective
Coated MultiparticulatesDiffusion through a polymer coating of varying thicknessPredictable release profile, reduced risk of dose dumping
Osmotic Pump TabletsOsmotic pressure drives drug release through a laser-drilled orificeZero-order release kinetics, pH-independent release

The choice of formulation strategy would depend on the physicochemical properties of this compound, such as its solubility and permeability, as well as its desired pharmacokinetic profile.

Prodrug Development Research

Prodrug design is a versatile strategy in medicinal chemistry to overcome undesirable properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. nih.govrsc.orgmdpi.com

For this compound, which contains a secondary amine within its cyclic carbamate structure, several prodrug approaches could be envisioned. The carbamate functionality is recognized by esterase enzymes, and its stability can be modulated by structural modifications. nih.govnih.gov Cyclic carbamates are generally more stable to hydrolysis than their acyclic counterparts. nih.gov

One potential prodrug strategy could involve N-acylation or the attachment of a promoiety to the nitrogen atom of the thiazinone ring. The choice of the promoiety would be crucial in determining the prodrug's properties and its rate of conversion back to this compound. For example, attaching a hydrophilic promoiety, such as an amino acid, could enhance aqueous solubility. researchgate.net Conversely, a lipophilic promoiety could be used to improve membrane permeability.

Table 4: Conceptual Prodrug Strategies for this compound

PromoietiesLinkagePotential AdvantageActivation Mechanism
Amino AcidsCarbamateImproved aqueous solubilityEnzymatic cleavage (e.g., by peptidases)
Fatty AcidsAmideEnhanced lipophilicity and membrane permeabilityEnzymatic cleavage (e.g., by amidases)
PhosphatesPhosphoramideGreatly increased aqueous solubility for parenteral formulationsEnzymatic cleavage (e.g., by phosphatases)

The successful development of a this compound prodrug would require a careful balance between the desired improved property (e.g., solubility), the stability of the prodrug in the gastrointestinal tract and bloodstream, and the efficiency of its conversion to the active parent drug at the target site.

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of Dichlormezanone (B1619738) and Related Thiazinones

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including the conformation of its rings and the spatial arrangement of its substituents. For thiazinone derivatives, these studies reveal key details about the heterocyclic ring's flexibility and the non-covalent interactions that govern its crystal packing.

The six-membered thiazinone ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. nih.gov The specific conformation is influenced by the substituents on the ring and the oxidation state of the sulfur atom.

Studies on related 2,3-diaryl-1,3-thiazin-4-one structures have identified several preferred conformations. nih.govpsu.edu A common conformation for the 1,3-thiazin-4-one ring is the envelope , where one atom (often the sulfur or the C2 carbon) deviates from the plane formed by the other five atoms. nih.govpsu.edu For instance, in the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, the thiazine (B8601807) ring adopts an envelope conformation with the C2 atom forming the flap. nih.gov Similarly, a tin adduct of 2,3-diphenyl-3,4,5,6-tetrahydro-2H-1,3-thiazin-4-one shows the thiazine ring in an envelope conformation, but with the sulfur atom as the flap. psu.edu

Other potential conformations for six-membered rings include the half-chair , boat, and twist-boat forms. nih.gov In related five-membered thiazolidine (B150603) rings, a half-chair conformation is often favored. researchgate.net The precise conformation adopted by a dichlorophenyl-substituted thiazinone would depend on the energetic balance between minimizing steric hindrance from the bulky aromatic group and optimizing electronic interactions within the ring.

In crystallographic studies of 2,3-diaryl-1,3-benzothiazin-4-ones, the two aryl rings are often found to be nearly orthogonal to each other. researchgate.net For example, in one study, the dihedral angles between the two aryl rings in two independent molecules were found to be 85.50 (12)° and 86.07 (11)°. researchgate.net In the structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, the dihedral angle between the two phenyl rings is 74.25 (6)°. nih.gov For a compound like this compound, which features a dichlorophenyl group at the C2 position, a significant dihedral angle would be expected, influencing the molecule's steric profile. This orientation is a result of balancing the steric repulsion between the rings and the potential for stabilizing intramolecular interactions. rsc.org

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent interactions. researchgate.net For thiazinone derivatives, weak C—H⋯O hydrogen bonds and π–π stacking interactions are particularly important. nih.govpsu.edu

C—H⋯O Hydrogen Bonds: These interactions, while weak, are ubiquitous in organic crystals. In the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, weak C—H⋯O interactions link the molecules into a tape-like motif. nih.gov The carbonyl oxygen of the thiazinone ring is a common hydrogen bond acceptor, interacting with aromatic or aliphatic C-H donors from neighboring molecules.

π–π Stacking Interactions: The aromatic dichlorophenyl ring of this compound would be expected to participate in π–π stacking interactions, which are crucial for the stability of many crystal structures containing aromatic moieties. nih.govnih.gov These can occur in several geometries, including parallel-displaced and T-shaped (edge-to-face) arrangements. In a triphenyltin (B1233371) adduct of a tetrahydro-1,3-thiazin-4-one, both intramolecular T-type π-π interactions and intermolecular 'parallel-displaced' π-π interactions were observed, creating a stable three-dimensional lattice. psu.edu The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence the nature of these stacking interactions. rsc.org

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the structure of molecules in the absence of single-crystal X-ray data and for confirming structures in solution.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. mdpi.comnih.gov For a compound like this compound, the NMR spectra would reveal characteristic signals for the protons and carbons of the thiazinone ring and the dichlorophenyl substituent.

¹H NMR:

Aromatic Protons: The protons on the dichlorophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns would confirm the 2,4-dichloro substitution pattern.

Thiazinone Ring Protons: The protons on the thiazinone ring, including the methylene (B1212753) (CH₂) groups and any methine (CH) groups, would appear in the upfield region, generally between δ 2.5 and 5.0 ppm. The exact positions would depend on their proximity to the sulfur, nitrogen, and carbonyl groups.

¹³C NMR:

Carbonyl Carbon: The carbonyl carbon (C=O) signal is characteristic and appears far downfield, typically between δ 160 and 180 ppm. nih.gov

Aromatic Carbons: The carbons of the dichlorophenyl ring would resonate in the δ 120-150 ppm range. The carbons directly attached to chlorine atoms would show distinct chemical shifts.

Thiazinone Ring Carbons: The aliphatic carbons of the thiazinone ring would be found further upfield, generally in the δ 20-70 ppm range.

The following table presents plausible NMR data for a representative 2-(2,4-dichlorophenyl)-1,3-thiazinan-4-one structure based on literature values for analogous compounds. nih.govresearchgate.netorganicchemistrydata.org

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
C=O-~170.5
Ar-C (ipso, C-Cl)-~135.0, ~132.5
Ar-C (ipso, C-N)-~140.0
Ar-CH~7.4 - 7.8~127.0 - 130.0
CH-N (C2)~5.5~60.0
CH₂-S (C6)~3.1~28.0
CH₂-C=O (C5)~2.8~35.0

Infrared (IR) spectroscopy is particularly effective for identifying specific functional groups, with the carbonyl (C=O) group providing one of the most intense and characteristic absorption bands. spectroscopyonline.comorgchemboulder.com

For a thiazinone derivative, the most prominent feature in the IR spectrum is the C=O stretching vibration. pg.edu.pl The position of this band is sensitive to the molecular environment.

Saturated Ketones/Amides: In saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹. pg.edu.pl Cyclic amides (lactams) of similar ring size absorb in a comparable region.

Conjugation Effects: If the carbonyl group is conjugated with a double bond or an aromatic ring, the absorption frequency is lowered due to a decrease in the C=O bond strength. spectroscopyonline.comlibretexts.org For aromatic ketones, this shift can be around 20-30 cm⁻¹, with absorptions appearing in the 1680-1690 cm⁻¹ range. spectroscopyonline.comkhanacademy.org

For this compound, which contains a carbonyl group within a heterocyclic ring adjacent to a nitrogen atom and a substituted phenyl group at C2, the C=O stretching frequency would be expected to appear in the range of 1670-1700 cm⁻¹ .

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O Stretch (in thiazinone ring)1670 - 1700Strong
C-H Stretch (Aromatic)3050 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Weak
C-Cl Stretch700 - 850Strong

Ultraviolet-Visible (UV/Vis) Spectroscopy

The ultraviolet-visible spectrum of a molecule provides critical information about its electronic structure, specifically the presence of chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis region. In the case of this compound, chemically known as 2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one, the principal chromophore is the 3,4-dichlorophenyl group.

The electronic transitions within this aromatic ring system are responsible for the characteristic UV absorption. While specific spectral data for this compound is not widely published, the absorption profile can be inferred from structurally related compounds. For instance, compounds containing a dichlorophenyl group typically exhibit absorption maxima (λmax) in the ultraviolet region. The presence of substituents on the benzene (B151609) ring, such as the two chlorine atoms and the linkage to the thiazinan-4-one dioxide ring, will influence the precise wavelength and intensity of these absorptions.

A related compound, 2,4-dichlorophenoxyacetic acid, which also contains a dichlorinated benzene ring, displays absorption bands at approximately 200 nm, 229 nm, and 283 nm. researchgate.net This suggests that this compound would likely exhibit a complex UV absorption spectrum with maxima in a similar range. The conjugation of the phenyl ring with the carbonyl group within the heterocyclic ring system could lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Chromatographic Purity and Separation Studies

Chromatographic methods are fundamental for the separation, identification, and quantification of pharmaceutical compounds and their impurities. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to assess the purity of drug substances like this compound.

Research has demonstrated the applicability of various chromatographic techniques for the analysis of chlormezanone (B1668783), a name often used interchangeably with this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

A significant application of GC has been in the metabolic studies of chlormezanone. One study successfully utilized GC/MS to identify metabolites in urine. researchgate.net This powerful combination allows for the separation of the parent drug from its metabolites, followed by their structural identification through mass spectrometry. A published method for the determination of chlormezanone in blood involved extraction with acetic ether, followed by GC/MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. Several studies have reported the use of HPLC for the analysis of chlormezanone in biological matrices, particularly plasma. nih.gov These methods are crucial for pharmacokinetic studies. Enantioselective HPLC has also been employed to separate the enantiomers of chlormezanone, utilizing a specialized chiral column. nih.gov The development of a validated HPLC method is essential for routine quality control and the determination of purity.

Below are representative parameters for HPLC and GC analysis based on published research for related compounds, illustrating typical conditions.

Interactive Data Table: Chromatographic Conditions for Analysis

ParameterHPLC (Illustrative)GC/MS (for Chlormezanone)
Column C18, 5 µm, 4.6 x 150 mmHP-5MS (30m x 0.25mm, 0.25µm film)
Mobile Phase/Carrier Gas Acetonitrile (B52724):Water gradientHelium at 1.0 mL/min
Flow Rate 1.0 mL/min-
Detector UV at specific λmaxMass Spectrometer (MS)
Temperature Program Ambient160°C (2 min), then 10°C/min to 280°C (hold 10 min)
Injection Volume 10 µL1 µL (split mode 10:1)
Retention Time (Illustrative) Varies-

Thin-Layer Chromatography (TLC)

Preclinical Pharmacological and Biochemical Investigations of Dichlormezanone

Exploration of Biological Activity Spectrum

The biological activity of dichlormezanone (B1619738) can be inferred from the broader activities of its chemical family, the 1,3-thiazin-4-ones, and through direct comparison with its structural analogue, chlormezanone (B1668783).

The 1,3-thiazin-4-one scaffold is a six-membered heterocyclic ring system recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govsigmaaldrich.com Modifications to this core structure have led to the development of compounds with diverse therapeutic potential. sigmaaldrich.com Research has demonstrated that derivatives of this class exhibit a broad spectrum of effects, including:

Anticancer activity sigmaaldrich.comsciencemadness.org

Antimicrobial and antifungal properties sigmaaldrich.comsciencemadness.org

Anti-inflammatory and analgesic effects sigmaaldrich.com

Anticonvulsant activity sigmaaldrich.comsciencemadness.org

Antitubercular and antidiabetic potential sigmaaldrich.comsciencemadness.org

The versatility of the 1,3-thiazin-4-one ring allows for structural modifications that can tune the compound's biological effects, making it a subject of ongoing interest in drug discovery. sigmaaldrich.com

Table 1: Reported Biological Activities of the 1,3-Thiazin-4-one Class

Activity Description References
Anticancer Cytotoxic effects against various cancer cell lines. sigmaaldrich.comsciencemadness.org
Antimicrobial Activity against various bacterial and fungal strains. sigmaaldrich.comsciencemadness.org
Anti-inflammatory Potential to reduce inflammation. sigmaaldrich.com
Anticonvulsant Ability to prevent or reduce the severity of seizures. sigmaaldrich.comsciencemadness.org
Anxiolytic Includes developed drugs like chlormezanone for anxiety. nih.govsemanticscholar.org

This compound is a direct analogue of chlormezanone, emerging from the same stream of pharmaceutical research. nih.govsemanticscholar.org The key structural difference lies in the chlorination of the phenyl ring.

Chlormezanone : 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) 1,1-dioxide nih.govsigmaaldrich.com

This compound : 2-(3,4-dichlorophenyl)-3-methyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1,1-dioxide nih.gov

Both compounds are sulfones (containing a 1,1-dioxide group), a chemical feature that early research indicated was associated with greater biological activity compared to their sulfide (B99878) precursors. nih.govnih.gov Chlormezanone was developed as an anxiolytic and muscle relaxant, targeting the central nervous system. nih.govlac-bac.gc.ca Given the close structural similarity, the preclinical profile of this compound is expected to be qualitatively similar, likely exhibiting anxiolytic and muscle-relaxant properties. However, specific comparative studies detailing differences in potency or efficacy are not widely available in published literature. The primary activities of chlormezanone, which serve as a benchmark for its dichloro-analogue, are its muscle relaxant and anxiolytic effects. lac-bac.gc.caevitachem.com

Putative Molecular Mechanisms of Action

Due to the scarcity of specific mechanistic studies on this compound, its mechanism of action is largely extrapolated from the well-documented pathways of its analogue, chlormezanone, and related compounds that interact with the central nervous system.

Preclinical research strongly indicates that chlormezanone exerts its effects by interacting with the GABA-A (gamma-aminobutyric acid type A) receptor complex in the brain. nih.gov Specifically, it is thought to act at the benzodiazepine (B76468) binding site of the GABA-A receptor. semanticscholar.organses.fr This interaction is allosteric, meaning it modulates the receptor's response to its primary ligand, GABA. semanticscholar.org The discovery of receptor-receptor interactions (RRI) has broadened the understanding of how such compounds might function, suggesting that GPCRs can operate as complex receptor complexes, integrating multiple signals at the plasma membrane. pharmaffiliates.com Given its structural similarity, it is highly probable that this compound also targets the GABA-A receptor complex, though its specific binding affinity and modulatory profile may differ from chlormezanone.

Table 2: Putative Mechanism of Action based on Chlormezanone Data

Step Description References
Receptor Binding Binds to the benzodiazepine site on the GABA-A receptor complex. semanticscholar.organses.fr
GABA Potentiation Enhances the effect of the inhibitory neurotransmitter GABA. nih.govsemanticscholar.org
Ion Channel Modulation Increases the influx of chloride ions into the neuron. nih.gov
Neuronal Effect Causes hyperpolarization, reducing neuronal excitability. nih.govwho.int
Physiological Outcome Leads to muscle relaxation and anxiolytic effects. who.int

The central mechanism of action for this class of compounds is the modulation of the GABAergic system. nih.govwho.int The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in balancing neuronal excitation and inhibition in the brain. By acting as a positive allosteric modulator, chlormezanone enhances the inhibitory tone of the GABA system without directly activating the receptor itself. nih.govsemanticscholar.org This is a similar mechanism to that of benzodiazepines, although chlormezanone is structurally distinct from them. nih.gov This enhanced GABAergic activity effectively dampens excessive neuronal firing, which is the basis for its therapeutic applications in anxiety and muscle spasticity. who.int It is hypothesized that this compound shares this primary modulatory effect on the GABAergic system.

In Vitro Studies on Cellular Models

No publicly available scientific literature was found that described in vitro studies conducted on cellular models using the compound this compound.

There are no identifiable research articles or data repositories detailing the investigation of this compound's biological activity in human cell lines. Consequently, no data on its cytotoxic or other cellular effects are available to be presented.

In Vivo Preclinical Models (Non-Human)

No published studies on the use of in vivo preclinical non-human models to assess the effects of this compound were found.

No specific studies using rodent models such as rats or mice to evaluate any biological endpoints following administration of this compound have been reported in the available scientific literature.

There is no available information or published research investigating the potential endocrine-disrupting activity of this compound in any animal models.

Enzyme Inhibition and Modulation Studies

No studies on the inhibitory or modulatory effects of this compound on any enzymes have been documented in the scientific literature. Therefore, there is no data on its potential mechanisms of action related to enzyme interactions.

Structure Activity Relationship Sar Studies of Dichlormezanone and Analogues

Impact of Structural Modifications on Biological Activity

The biological activity of thiazolidinone derivatives, the class of compounds to which dichlormezanone (B1619738) belongs, is highly dependent on the nature and position of various substituents on the core heterocyclic ring and its associated aromatic systems.

The substitution patterns on the thiazolidinone ring and any attached aromatic rings play a pivotal role in determining the biological activity of these compounds.

For instance, in a series of 4-thiazolidinone (B1220212) derivatives designed as selective COX-2 inhibitors, the presence of a methyl group on the phenyl ring attached to the thiazolidinone core resulted in high COX-2 inhibitory potency and selectivity. nih.gov In another study on thiazolidinone derivatives targeting drug-resistant lung cancer cells, it was found that the nitrogen atom on the 4-thiazolidinone ring should not be substituted for optimal activity. acs.org This study also highlighted that various substitutions on one of the aromatic rings (Ring A) are tolerated, while the substitution on another aromatic ring (Ring C) is more restricted, with a dimethylamino group at the 4-position being favorable. acs.org

Research on 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones showed that compounds with a methyl group on the phenyl ring had significant COX-2 inhibitory selectivity. nih.gov Furthermore, studies on other thiazolidinone analogues have demonstrated that bulky substituents at position 5 of the thiazolidine (B150603) ring can be essential for good anti-inflammatory activity and selectivity. mdpi.comnih.gov The introduction of a methyl group at the 5-position of the thiazolidinone ring has also been linked to antiviral activity in some derivatives. ekb.eg

The following table summarizes the impact of various substitutions on the biological activity of thiazolidinone derivatives, providing a general framework for understanding the SAR of this compound analogues.

Modification Site Substituent Observed Effect on Biological Activity Reference
Phenyl Ring (attached to thiazolidinone)Methyl groupHigh COX-2 inhibitory selectivity and potency nih.gov
Thiazolidinone Ring (Nitrogen at position 3)UnsubstitutedEssential for cytoselective anticancer activity acs.org
Aromatic Ring 'A'Various substitutionsGenerally well-tolerated for anticancer activity acs.org
Aromatic Ring 'C'4-dimethylamino groupFavorable for cytoselective anticancer activity acs.org
Thiazolidinone Ring (Position 5)Bulky substituents (e.g., 4-bromo, 3,4,5-trimethoxyphenyl)Required for good anti-inflammatory activity and selectivity mdpi.comnih.gov
Thiazolidinone Ring (Position 5)Methyl groupConferred detectable antiviral activity ekb.eg

The fusion of aromatic rings to the core thiazolidinone structure can significantly influence the compound's biological profile. The synthesis of fused heterocycles based on thiazolidinone derivatives has been explored to enhance their biological activities. jocpr.com For example, the condensation of thiazolidinone derivatives with other cyclic structures to form fused pyrazolo[3,4-d] nih.govnih.govthiazole systems has been reported to yield compounds with antibacterial and antifungal properties. jocpr.com The rationale behind creating such fused systems is that the resulting more rigid and complex molecules may have enhanced interactions with biological targets. jocpr.com

Computational Approaches to SAR

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, have become indispensable tools for elucidating the SAR of thiazolidinone derivatives and guiding the design of new, more potent compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiazolidinone derivatives, various QSAR models have been developed to predict their antimicrobial, anticancer, and other biological activities. nih.govresearchgate.netstmjournals.inrsc.org

These models often reveal that a combination of topological, electronic, and lipophilic parameters governs the biological activity of thiazolidinones. derpharmachemica.comresearchgate.net For instance, a QSAR study on antimicrobial thiazolidinones indicated that Kier's third-order alpha shape index (a topological parameter) and the second-order valence connectivity index, along with the logarithm of the octanol-water partition coefficient (log P, a lipophilic parameter), were the main determinants of activity. derpharmachemica.comresearchgate.net Another study on 4-thiazolidinone derivatives with antimicrobial activity found a strong correlation between activity and multidimensional steric and electronic factors such as the heat of formation, principal moment of inertia, and dipole energy. stmjournals.in

A review of QSAR studies on 4-thiazolidinones highlighted their utility in identifying key structural features for various biological activities, including anticancer effects. nih.gov These models can help in the de novo design of novel drugs by predicting the activity of yet-to-be-synthesized compounds. nih.gov

The table below presents key descriptors identified in various QSAR studies of thiazolidinone derivatives.

Biological Activity Key QSAR Descriptors Reference
AntimicrobialTopological parameters (Kier's 3rd order alpha shape index, 2nd order valence connectivity index), Lipophilic parameter (log P) derpharmachemica.comresearchgate.net
AntimicrobialSteric factors, Electronic factors (Heat of formation, Principal moment of inertia, Dipole energy) stmjournals.in
AnticancerInterpretation of models highlights core template for design nih.gov

Molecular modeling techniques, particularly molecular docking, are used to simulate the binding of a ligand to its target receptor at the atomic level. This provides insights into the specific interactions that are crucial for biological activity and can explain the observed SAR.

For thiazolidinone derivatives, molecular modeling has been employed to study their interactions with various enzymes and receptors. For example, in the design of selective COX-2 inhibitors, molecular modeling was used to predict the binding modes of novel 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones within the active site of the COX-2 enzyme. nih.gov Similarly, molecular docking studies of thiazolidinone and thiadiazole derivatives as potential anticancer agents helped in understanding their binding affinity and interactions with the target protein. nih.gov

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor in determining the pharmacological activity of many drugs. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. biomedgrid.comnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable effects. biomedgrid.com

Research into the enantiomers of Chlormezanone (B1668783) has been conducted to determine if they exhibit different metabolic profiles and interactions. In one key study, the enantiomers of Chlormezanone were successfully separated using enantiospecific High-Performance Liquid Chromatography (HPLC). nih.gov The study then investigated the interaction of these individual enantiomers with cytochrome P-450 in rat liver microsomes, a system crucial for drug metabolism.

The findings indicated that both the (+) and (-) enantiomers of Chlormezanone bind to oxidized cytochrome P-450. nih.gov However, the study found no significant differences between the two enantiomers in their binding characteristics. nih.gov Furthermore, their inhibitory effects on the metabolism of other substances, such as ethylmorphine, ethoxycoumarin, and ethoxyresorufin, were also found to be indistinguishable. nih.gov The investigation also showed that neither enantiomer had a significant effect on the formation of reactive oxygen species or on lipid peroxidation. nih.gov

These findings suggest a lack of stereoselectivity for Chlormezanone in the context of its interaction with the studied liver microsomal enzymes. nih.gov While this particular study did not show a difference in the metabolic interactions of the Chlormezanone enantiomers, it does not preclude the possibility of stereoselective differences in its primary pharmacological activity (e.g., at the GABA receptor) or in other biological processes. The data underscores the importance of empirically evaluating the biological activity of individual stereoisomers, as the presence of a chiral center does not always guarantee a difference in all pharmacological or metabolic parameters. nih.govnih.gov

Interactive Data Tables

Table 1: Comparative Effects of Chlormezanone Enantiomers on Rat Liver Microsomal Enzymes. nih.gov

Test SystemCompoundObserved EffectStereoselective Difference
Cytochrome P-450 Binding(+)-ChlormezanoneType I binding curveNo
Cytochrome P-450 Binding(-)-ChlormezanoneType I binding curveNo
Ethylmorphine N-demethylation(+)-ChlormezanoneInhibition at 0.1-1 mMNo
Ethylmorphine N-demethylation(-)-ChlormezanoneInhibition at 0.1-1 mMNo
Ethoxycoumarin O-deethylation(+)-ChlormezanoneInhibition at 0.1-1 mMNo
Ethoxycoumarin O-deethylation(-)-ChlormezanoneInhibition at 0.1-1 mMNo
Ethoxyresorufin O-deethylation(+)-ChlormezanoneInhibition at 0.1-1 mMNo
Ethoxyresorufin O-deethylation(-)-ChlormezanoneInhibition at 0.1-1 mMNo
Hydrogen Peroxide Formation(+)-ChlormezanoneInhibitionNo
Hydrogen Peroxide Formation(-)-ChlormezanoneInhibitionNo
NADPH/Fe Stimulated Lipid Peroxidation(+)-ChlormezanoneNo influenceNo
NADPH/Fe Stimulated Lipid Peroxidation(-)-ChlormezanoneNo influenceNo

Analytical Methodologies for Dichlormezanone Detection and Quantification

Chromatographic Techniques

Chromatographic methods are essential for separating Dichlormezanone (B1619738) from other substances in a mixture, ensuring that the subsequent quantification is accurate and free from interference.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification and purity assessment of this compound. In TLC, a stationary phase, typically a silica (B1680970) gel plate, is used along with a liquid mobile phase to separate compounds based on their differential partitioning between the two phases.

For a compound like this compound, which possesses moderate polarity due to its carbonyl, sulfone, and chlorinated aromatic moieties, a stationary phase of silica gel GF254 (containing a fluorescent indicator) is appropriate. nih.gov The separation is achieved by selecting a mobile phase of suitable polarity. The choice of solvent system is critical and often determined empirically to achieve an optimal Retardation Factor (R_f) value, ideally between 0.3 and 0.7 for good separation. nih.gov Visualization can be achieved by exposing the plate to ultraviolet (UV) light at 254 nm, where UV-absorbing compounds like this compound will appear as dark spots against a fluorescent background. nih.gov

Table 1: Theoretical TLC Parameters for this compound Analysis

Parameter Description
Stationary Phase Silica gel GF254
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethylamine) would be a logical starting point. taylorandfrancis.com The ratio is adjusted to optimize separation.
Detection UV light at 254 nm.

| R_f Value | The R_f value would be specific to the chosen mobile phase and would need to be determined experimentally. Polar compounds have lower R_f values, while non-polar compounds have higher values. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound to be analyzed by GC, it must be sufficiently volatile and stable at the temperatures used in the injector and column. The technique is often coupled with a mass spectrometer (GC-MS), which provides both quantitative data and structural information for definitive identification. archive.org

The analysis would involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be suitable.

Table 2: Hypothetical GC-MS Conditions for this compound

Parameter Description
Column Capillary column (e.g., 30 m x 0.25 mm ID) with a 5% phenyl-methylpolysiloxane stationary phase.
Carrier Gas Helium at a constant flow rate.
Injection Mode Splitless, to maximize sensitivity for trace analysis.
Temperature Program A gradient temperature program, starting at a lower temperature and ramping up to over 250°C to ensure elution.

| Detector | Mass Spectrometer (MS) operating in scan or selected ion monitoring (SIM) mode for high specificity and sensitivity. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most probable and robust method for the quantification of this compound in pharmaceutical formulations and biological fluids. It offers high resolution, sensitivity, and is suitable for compounds that are not sufficiently volatile for GC. Reversed-phase HPLC is the most common mode used.

In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. This compound would be separated based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. A UV detector is commonly used for quantification, set to a wavelength where this compound exhibits strong absorbance.

Table 3: Representative HPLC-UV Method Parameters for this compound

Parameter Description
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v).
Flow Rate 1.0 mL/min.
Detector UV-Vis or Diode Array Detector (DAD) set at a specific wavelength (λmax) determined from the UV spectrum.

| Retention Time | Dependent on the exact conditions, but would be a characteristic value used for identification and quantification. |

Spectroscopic Quantification Methods

Spectroscopic methods are used for both identification and quantification, often in conjunction with chromatographic techniques (as a detector) or as standalone methods for the analysis of pure substances.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the substance, making this a simple and effective quantitative method for bulk drug analysis. This compound, containing a substituted benzene (B151609) ring and carbonyl group, is expected to absorb UV radiation. The analysis involves dissolving a known amount of the pure substance in a suitable solvent (e.g., methanol or ethanol) and scanning across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This λmax is then used to quantify the drug in samples.

Table 4: Predicted UV/Vis Spectrophotometry Characteristics

Parameter Description
Solvent Methanol, Ethanol, or Acetonitrile.
Wavelength Range 200 - 400 nm.

| λmax | Expected in the 250-300 nm range due to the aromatic and carbonyl chromophores. The exact value must be determined experimentally. |

Infrared (IR) Spectrophotometry

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint." While primarily a qualitative technique, it can be used for quantification. For this compound, characteristic absorption bands would confirm the presence of its key structural features. The spectrum is typically obtained by analyzing the sample as a KBr (potassium bromide) pellet or a mull.

Table 5: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Type of Vibration
~1700-1720 C=O (Ketone in a cyclic system) Stretch
~1350-1300 & ~1175-1140 S=O (Sulfone) Asymmetric & Symmetric Stretch
~1600 & ~1475 C=C (Aromatic Ring) Stretch
~800-700 C-Cl (Aryl chloride) Stretch

Electroanalytical Methods

Electroanalytical methods are a class of techniques in analytical chemistry that use the relationship between an electrical signal and a chemical species to determine its concentration. These methods are known for their high sensitivity, selectivity, rapid response, and cost-effectiveness, making them suitable for the analysis of pharmaceutical compounds. azolifesciences.comnih.gov The primary electroanalytical techniques that could be applied for the determination of this compound include voltammetry and potentiometry. azolifesciences.com

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current. nih.govmdpi.com The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. For compounds with a benzoxazolone structure, like the related chlorzoxazone (B1668890), voltammetric analysis has been successfully performed using modified glassy carbon electrodes. nih.gov The modification of electrodes with materials like lanthanum oxide and copper sulfide (B99878) nanocomposites can enhance the electrocatalytic activity, leading to increased oxidation currents and lower oxidation potentials, thereby improving the sensitivity and selectivity of the method. nih.gov

In a typical voltammetric setup for a benzoxazolone-containing compound, a three-electrode system would be employed, consisting of a working electrode (e.g., a modified glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). frontiersin.org The analysis is carried out in a suitable supporting electrolyte, often a phosphate (B84403) buffer solution, to maintain a constant pH and provide conductivity. nih.gov

Development of Highly Sensitive Detection Methods

The development of highly sensitive detection methods is crucial for the analysis of trace amounts of pharmaceuticals. This involves optimizing various experimental parameters to enhance the analytical signals and lower the detection limits.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. d-nb.inforesearchgate.netresearchgate.net For electroanalytical methods, several strategies can be employed to enhance LOD and LOQ.

One of the primary approaches is the chemical modification of the working electrode's surface. nih.gov As demonstrated in the analysis of chlorzoxazone, a compound structurally similar to this compound, the use of a La2O3@SF-L Cu2S composite modified glassy carbon electrode significantly improved the detection limits. nih.gov This enhancement is attributed to the synergistic effects of the nanomaterials, which can increase the electrode's surface area and catalytic activity. nih.gov

For instance, in the differential pulse voltammetry (DPV) of chlorzoxazone, the following detection and quantification limits were achieved:

ParameterValue (for Chlorzoxazone)
Limit of Detection (LOD)2.3 nM
Limit of Quantification (LOQ)7.6 nM
Data from a study on the simultaneous electrochemical determination of diclofenac (B195802) and chlorzoxazone using a modified glassy carbon electrode. nih.gov

These values highlight the high sensitivity that can be achieved with modern electroanalytical techniques. The LOD is often calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve, while the LOQ is calculated as 10 times the standard deviation of the blank signal divided by the slope of the calibration curve. researchgate.net

The linear dynamic range (LDR) is the concentration range over which the analytical signal is directly proportional to the concentration of the analyte. d-nb.info A wide linear dynamic range is desirable as it allows for the quantification of the analyte over a broad range of concentrations without the need for sample dilution.

In the context of electroanalytical methods, the LDR can be optimized by carefully selecting the experimental conditions, such as the pH of the supporting electrolyte, the scan rate in voltammetry, and the composition of the electrode modifier. For the analysis of chlorzoxazone, a wide linear dynamic range was reported using differential pulse voltammetry on a modified electrode. nih.gov

The following table summarizes the linear dynamic range observed for chlorzoxazone, which can be considered indicative of the potential range for this compound analysis using a similar methodology:

AnalyteLinear Dynamic Range (for Chlorzoxazone)
Chlorzoxazone0.01–900.0 μM
Data from a study on the simultaneous electrochemical determination of diclofenac and chlorzoxazone using a modified glassy carbon electrode. nih.gov

This broad range demonstrates the capability of the electroanalytical method to accurately quantify the compound from very low to relatively high concentrations. The optimization of the LDR is a critical step in method development to ensure the versatility and reliability of the analytical procedure for various sample types. d-nb.info

Advanced Research and Future Directions

Drug Repositioning Research for Related Thiazinones

Drug repositioning, the strategy of identifying new therapeutic uses for existing or failed drugs, offers a time and cost-effective alternative to de novo drug discovery. nih.govnih.gov This approach is particularly promising for compounds with a well-characterized safety profile. The diverse biological activities exhibited by thiazinone derivatives make them prime candidates for such investigations. nih.govresearchgate.net

Thiazinone and its analogs have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. nih.govresearchgate.net This versatility suggests that thiazinones originally developed for one indication could be repurposed for entirely different therapeutic areas. For instance, a thiazinone derivative initially synthesized as an anti-inflammatory agent might be investigated for its potential as an anticancer or antimicrobial drug, thereby expanding its therapeutic utility.

An illustrative, albeit different, case of this strategy is the repositioning of nalidixic acid, a quinolone antibiotic. mdpi.com Researchers have explored its potential as an anticancer agent by forming complexes with lanthanide cations, demonstrating how an established drug can be repurposed for a new therapeutic application. mdpi.com Similarly, the broad bioactivity of thiazinones provides a strong rationale for their systematic evaluation in repositioning studies for various diseases.

Integration of Artificial Intelligence (AI) and Machine Learning in Drug Discovery for Thiazinones

Machine learning algorithms can analyze complex datasets to identify patterns and relationships between the chemical structure of thiazinone derivatives and their biological activity. nih.gov This facilitates the in silico screening of extensive compound libraries to predict their efficacy and potential off-target effects. Furthermore, generative AI models can be employed for the de novo design of novel thiazinone molecules with optimized properties, such as enhanced target affinity and improved pharmacokinetic profiles. intimal.edu.my

AI/ML Application in Thiazinone Drug Discovery Description
Virtual Screening Rapidly screens large databases of thiazinone compounds to identify potential drug candidates based on predicted binding affinity to a target. nih.gov
De Novo Drug Design Generates novel thiazinone molecular structures with desired therapeutic properties using generative AI models. intimal.edu.my
ADMET Prediction Predicts the pharmacokinetic and toxicity profiles of thiazinone candidates early in the discovery process. intimal.edu.my
Target Identification Analyzes biological data to identify and validate new therapeutic targets for thiazinone-based drugs.
Structure-Activity Relationship (SAR) Analysis Uses machine learning to understand the relationship between the chemical structure of thiazinones and their biological activity, guiding lead optimization.

Novel Therapeutic Target Identification

A critical aspect of modern drug discovery is the identification and validation of novel therapeutic targets. Research into thiazinone derivatives has unveiled a number of promising targets beyond their initial applications.

One such target is the Beta-Site APP-Cleaving Enzyme 2 (BACE2), which has been identified as a therapeutic target for type 2 diabetes. saudijournals.com Certain aminodihydro- and tetrahydro-thiazinones have shown potential as selective inhibitors of BACE2, suggesting a role for this class of compounds in the management of metabolic disorders. saudijournals.com

In the realm of inflammation, cyclooxygenase-2 (COX-2) is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). The development of tricyclic 1,2-thiazine derivatives as selective COX-2 inhibitors represents a significant advancement, aiming for improved efficacy and reduced gastrointestinal side effects associated with traditional NSAIDs. nih.gov

The anticancer potential of thiazinones is also an active area of investigation. Novel thiazine-substituted 9-anilinoacridines have demonstrated significant cytotoxic activity against Dalton's lymphoma ascites (DLA) cells and human laryngeal epithelial carcinoma (HEp-2) cell lines. nih.gov Furthermore, some pyridine (B92270) derivatives containing a thiazinone scaffold have shown cytotoxic activity through the inhibition of tubulin. biointerfaceresearch.com For protozoal diseases, cysteine proteinases have been identified as a potential target for tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives. nih.gov

Novel Therapeutic Target Disease Area Thiazinone Derivative Class
Beta-Site APP-Cleaving Enzyme 2 (BACE2)Type 2 DiabetesAminodihydro- and tetrahydro-thiazinones saudijournals.com
Cyclooxygenase-2 (COX-2)InflammationTricyclic 1,2-thiazine derivatives nih.gov
TubulinCancerPyridine-containing thiazinones biointerfaceresearch.com
Dalton's Lymphoma Ascites (DLA) cellsCancerThiazine-substituted 9-anilinoacridines nih.gov
Cysteine ProteinasesProtozoal DiseasesTetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT) nih.gov

Development of Next-Generation Thiazinone Compounds

The development of next-generation thiazinone compounds is focused on enhancing their therapeutic properties, including potency, selectivity, and safety. This involves the synthesis of novel derivatives with modified chemical structures.

One promising approach is the creation of hybrid molecules that combine the thiazinone scaffold with other pharmacologically active moieties. For example, the synthesis of novel quinoline/thiazinan-4-one hybrids has been explored for their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).

Another area of development is the synthesis of tricyclic 1,2-thiazine derivatives as potent and selective COX-2 inhibitors. nih.gov By extending the 1,2-benzothiazine skeleton found in the NSAID meloxicam (B1676189) to a three-ring system, researchers aim to create next-generation anti-inflammatory drugs with an improved safety profile. nih.gov

Q & A

Basic: What are the validated synthetic pathways for Dichlormezanone, and how can researchers optimize yield while minimizing impurities?

Methodological Answer:
To evaluate synthetic pathways, researchers should first conduct a systematic review of existing protocols (e.g., nucleophilic substitution or catalytic chlorination) and compare yields, purity (via HPLC or GC-MS), and scalability . Optimization requires factorial design experiments to test variables like temperature, solvent polarity, and catalyst concentration. Statistical tools like ANOVA can identify significant factors affecting yield . Impurity profiling should follow ICH guidelines, using mass spectrometry to trace byproducts .

Basic: How do researchers determine the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:
Pharmacokinetic studies typically involve:

  • In vitro assays : Solubility (shake-flask method), metabolic stability (using liver microsomes), and protein binding (equilibrium dialysis) .
  • In vivo models : Administering radiolabeled this compound to rodents, followed by serial blood sampling. Data is analyzed via non-compartmental modeling (e.g., WinNonlin) to calculate AUC, half-life, and clearance .
  • Validation : Replicate experiments with control compounds to ensure assay reproducibility .

Advanced: How can conflicting data on this compound’s mechanism of action (e.g., GABA modulation vs. ion channel effects) be reconciled?

Methodological Answer:
Contradictions require:

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to silence candidate targets (GABA receptors, voltage-gated channels) and assess functional changes in electrophysiology assays .
  • Dose-response analysis : Compare EC₅₀ values across studies to identify concentration-dependent effects .
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, evaluating bias via funnel plots and statistical heterogeneity (I² statistic) .

Advanced: What experimental designs are suitable for evaluating this compound’s efficacy in heterogeneous disease models (e.g., neuropathic pain vs. anxiety)?

Methodological Answer:

  • Comparative cohort studies : Use randomized, double-blind designs with species-validated behavioral assays (e.g., von Frey filaments for pain, elevated plus maze for anxiety). Include positive/negative controls .
  • Biomarker integration : Measure plasma cytokine levels (ELISA) and neural activity (EEG) to correlate therapeutic effects with mechanistic pathways .
  • Power analysis : Calculate sample sizes using G*Power to ensure statistical significance (α=0.05, β=0.2) .

Advanced: How can researchers address reproducibility challenges in this compound’s in vitro-to-in vivo translation?

Methodological Answer:

  • Standardization : Adopt OECD guidelines for cell culture (e.g., passage number, serum batches) and animal models (e.g., C57BL/6 strain, age-matched cohorts) .
  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and tissue-specific metabolism data to predict in vivo exposure .
  • Multi-center validation : Collaborate with independent labs to replicate key findings, using harmonized protocols .

Basic: What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via UPLC-PDA .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .
  • Excipient compatibility : Test binary mixtures with common stabilizers (e.g., lactose, PVP) using DSC and XRD .

Advanced: What strategies mitigate bias in retrospective studies analyzing this compound’s clinical outcomes?

Methodological Answer:

  • Propensity score matching : Balance covariates (age, comorbidities) between treatment and control groups using logistic regression .
  • Sensitivity analysis : Vary inclusion criteria (e.g., excluding off-label use) to assess robustness of conclusions .
  • Blinded adjudication : Engage independent reviewers to classify adverse events, reducing confirmation bias .

Basic: How should researchers design dose-ranging studies for this compound’s novel derivatives?

Methodological Answer:

  • Up-and-down procedure : Test escalating doses in small cohorts (n=3–6) until toxicity (e.g., LD₅₀) or efficacy thresholds are reached .
  • Pharmacodynamic markers : Use receptor occupancy assays (SPECT imaging) to link dose to target engagement .
  • Interim analysis : Apply Haybittle-Peto stopping rules to terminate ineffective doses early .

Advanced: How can computational models improve structure-activity relationship (SAR) predictions for Dichlormezantone analogs?

Methodological Answer:

  • QSAR modeling : Train algorithms on datasets with >100 analogs, using descriptors like logP, polar surface area, and H-bond donors . Validate with leave-one-out cross-validation .
  • Molecular docking : Screen analogs against cryo-EM structures of target proteins (e.g., GABA-A receptors) using AutoDock Vina .
  • Synergy with wet-lab data : Prioritize analogs showing concordance between in silico predictions and in vitro IC₅₀ values .

Advanced: What methodologies resolve discrepancies in this compound’s reported toxicity profiles across preclinical species?

Methodological Answer:

  • Interspecies scaling : Allometric adjustments (e.g., body surface area) to compare mg/kg doses between rodents and primates .
  • Toxicogenomics : RNA-seq to identify species-specific pathways (e.g., CYP450 isoforms) linked to hepatotoxicity .
  • Adverse outcome pathways (AOP) : Develop AOP frameworks to unify mechanistic data across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.